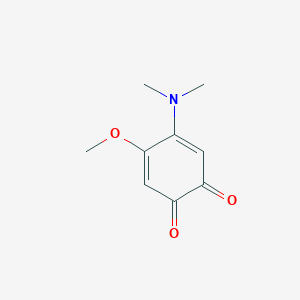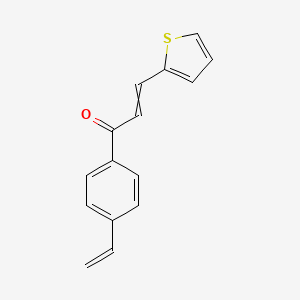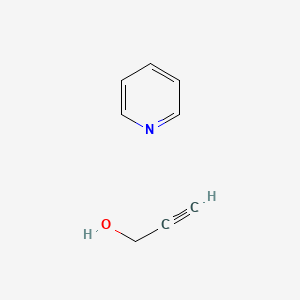
1-Propanone, 3,3'-dithiobis[1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two phenyl groups and a dithiobis linkage, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3,3’-dithiobis[1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,3-propanedione with sulfur-containing reagents. One common method includes the use of 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying electron transfer reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 3,3’-dithiobis[1,3-diphenyl- involves its interaction with molecular targets through its dithiobis linkage. This linkage can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- is unique due to its dithiobis linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where such properties are advantageous .
Propiedades
Número CAS |
61138-07-6 |
|---|---|
Fórmula molecular |
C30H26O2S2 |
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
3-[(3-oxo-1,3-diphenylpropyl)disulfanyl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C30H26O2S2/c31-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25)33-34-30(26-19-11-4-12-20-26)22-28(32)24-15-7-2-8-16-24/h1-20,29-30H,21-22H2 |
Clave InChI |
DTPDSLMPYGAABW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SSC(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)



![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)






